Sulfaguanidine-d4

Analytical Reference Standard Purity Certification Regulatory Compliance

Sulfaguanidine-d4 (C7H6D4N4O2S, MW 218.27) is a tetra-deuterated isotopologue of the sulfonamide antibiotic sulfaguanidine (unlabeled CAS 57-67-0). It serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of sulfaguanidine in complex biological and food matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C7H10N4O2S
Molecular Weight 218.27 g/mol
Cat. No. B12407700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfaguanidine-d4
Molecular FormulaC7H10N4O2S
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)N=C(N)N
InChIInChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)/i1D,2D,3D,4D
InChIKeyBRBKOPJOKNSWSG-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfaguanidine-d4: Certified Deuterated Internal Standard for Sulfonamide Residue Analysis


Sulfaguanidine-d4 (C7H6D4N4O2S, MW 218.27) is a tetra-deuterated isotopologue of the sulfonamide antibiotic sulfaguanidine (unlabeled CAS 57-67-0). It serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of sulfaguanidine in complex biological and food matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS). As a SIL-IS, it co-elutes with the native analyte, compensating for matrix effects and extraction losses that otherwise compromise accuracy for sulfaguanidine, which is known to exhibit anomalous low recovery and higher limits of detection relative to other sulfonamides in multi-residue methods. [1]

Why Unlabeled Sulfaguanidine or Alternative Internal Standards Cannot Substitute for Sulfaguanidine-d4 in Regulated Quantitative Analysis


In LC-MS/MS quantification, unlabeled sulfaguanidine cannot serve as an internal standard for itself, as it is indistinguishable from the target analyte. Non-isotopic structural analogs (e.g., sulfamethazine, sulfadiazine) exhibit differential extraction recovery, chromatographic retention, and ionization efficiency in electrospray sources, leading to systematic bias that varies matrix-to-matrix. [1] Even among isotopically labeled alternatives, deuterated standards with fewer than three deuterium atoms (e.g., hypothetical sulfaguanidine-d2) risk isotopic overlap with the natural abundance M+2 isotopologue of the analyte (3.96% for C7H10N4O2S), inflating apparent analyte concentration. [2] Sulfaguanidine-d4, with a +4 Da mass shift, eliminates this interference and meets the regulatory expectation that SIL-IS possess a minimum +3 Da mass difference.

Quantitative Differentiation Evidence for Sulfaguanidine-d4 Against Comparator Internal Standards


Certified Purity: Sulfaguanidine-d4 Achieves 99% vs. Typical Reagent-Grade ≥95% Purity for Unlabeled Sulfaguanidine

Sulfaguanidine-d4, when procured as a certified purity reference material (e.g., HJ-18-007-4), is assigned a certified value of 99% by HPLC, compared to typical unlabeled sulfaguanidine reagent-grade specifications of ≥95% purity. [1] This 4-percentage-point purity differential directly reduces the uncertainty budget in calibration, enabling more accurate quantification at regulatory limits of quantification (LOQ) as low as 2.0 μg/kg for sulfaguanidine in food matrices. [2]

Analytical Reference Standard Purity Certification Regulatory Compliance

Mass Shift Advantage: Sulfaguanidine-d4 (+4 Da) vs. Hypothetical Sulfaguanidine-d2 (+2 Da) for Isotopic Interference Elimination

The natural abundance M+2 isotopologue of sulfaguanidine (C7H10N4O2S) constitutes approximately 3.96% of the monoisotopic peak. A +2 Da deuterated internal standard (e.g., sulfaguanidine-d2) would have its quantification ion overlapping with this natural isotopologue, causing systematic overestimation of the native analyte. Sulfaguanidine-d4, with a +4 Da mass shift, places its MRM transition channel in a region free from natural isotopologue contribution, achieving baseline resolution from the analyte isotopologue envelope. [1]

Isotopic Interference Mass Shift LC-MS/MS Quantification

Matrix Effect Compensation: Deuterated SIL-IS Corrects for Sulfaguanidine's Uniquely Poor Recovery vs. Structural Analog Internal Standards

In a multi-class pharmaceutical wastewater method, sulfaguanidine exhibited distinctively low absolute recovery (reported as 'only for sulfaguanidine was low recovery obtained') compared to other sulfonamides, with RSD below 18.3% across three spike levels. [1] A non-isotopic internal standard (e.g., sulfamethazine-d4) would not co-elute with sulfaguanidine and thus would not correct for this analyte-specific matrix suppression. Sulfaguanidine-d4, being chemically identical to the analyte, experiences identical extraction and ionization behavior, normalizing the matrix effect and improving quantitative accuracy. [2]

Matrix Effect Extraction Recovery Sulfonamide Analysis

ISO 17034 Certified Production: Sulfaguanidine-d4 from Accredited Reference Material Producers vs. Non-Certified Deuterated Analogs

Sulfaguanidine-d4 available from ISO 17034-accredited producers (e.g., CATO) is manufactured under a quality management system encompassing homogeneity testing, stability monitoring (3-year shelf life), and multi-method characterization (NMR, LC-MS, HPLC, IR, UV, water content, residue on ignition). [1] This contrasts with non-certified deuterated sulfaguanidine lots, which may only provide a chromatographic purity estimate without characterization of isotopic enrichment or homogeneity. For analytical method validation (AMV) and quality control (QC) applications, this certification provides audit-ready traceability to national standards, which is a regulatory prerequisite for GLP and ISO/IEC 17025 testing laboratories. [2]

ISO 17034 Reference Material Traceability

Stability and Storage: Sulfaguanidine-d4 Long-Term Stability Data vs. Typical Unlabeled Sulfaguanidine Storage Recommendations

Sulfaguanidine-d4 as a certified reference material demonstrates a validated shelf life of 2–3 years under specified conditions (-20°C powder, 4°C in DMSO for short-term use, -80°C in DMSO for 6 months), with documented stability monitoring. [1][2] In contrast, unlabeled sulfaguanidine analytical standards may be supplied with generic storage recommendations ('room temperature') and no formal stability study, increasing the risk of degradation and inaccurate calibration over the product lifecycle.

Reference Standard Stability Storage Conditions Shelf Life

Optimal Application Scenarios for Sulfaguanidine-d4 Based on Quantitative Evidence


Regulatory Sulfonamide Residue Monitoring in Food of Animal Origin (EU/China MRL Compliance)

For laboratories performing LC-MS/MS determination of sulfaguanidine residues in aquatic products, meat, or honey to meet EU Regulation 37/2010 or China GB/T standards, sulfaguanidine-d4 is the requisite SIL-IS. Its +4 Da mass shift eliminates isotopic interference, its certified purity (up to 99%) supports accurate quantification at the 2.0 μg/kg LOQ demonstrated for this analyte, and its matched matrix behavior compensates for the uniquely poor recovery that sulfaguanidine exhibits in multi-residue extraction protocols [1][2]. Procurement of non-isotopic or less-deuterated alternatives introduces systematic bias that may lead to false compliant or non-compliant findings.

Method Validation and Quality Control in GLP/ISO 17025 Accredited Facilities

When validating an analytical method for sulfaguanidine under GLP or ISO/IEC 17025, auditors require documented evidence of internal standard suitability, including purity, isotopic enrichment, homogeneity, and stability. Sulfaguanidine-d4 procured from an ISO 17034-accredited producer provides a complete certification package (NMR, LC-MS, HPLC, IR, UV, water content, residue on ignition) with a defined uncertainty budget, satisfying regulatory requirements without additional in-house characterization [3][4]. This directly reduces method development time and simplifies audit preparation.

Pharmaceutical Impurity Profiling and API Reference Standard Traceability

In pharmaceutical quality control, sulfaguanidine-d4 serves as a reference standard for the traceability of sulfaguanidine API against pharmacopeial monographs (USP, EP). Its use in method development, AMV, and QC applications during synthesis and formulation ensures that impurity profiling methods are anchored to a well-characterized, stable isotopic analog, which is critical for ANDA submissions and commercial batch release testing [5]. The certified purity of 99% minimizes co-eluting impurity interference that could confound related substances determination.

Multi-Residue Environmental Monitoring of Pharmaceuticals in Wastewater and Surface Water

Academic and regulatory environmental monitoring programs quantifying sulfaguanidine alongside other pharmaceuticals in wastewater encounter pronounced matrix effects and low absolute recovery for this specific analyte. Sulfaguanidine-d4 as a SIL-IS provides extraction-to-injection normalization, critical when absolute recoveries fall substantially below 100%. Method development studies have documented that deuterated SIL-IS are the only means to achieve acceptable accuracy (RSD < 20%) for sulfaguanidine in complex environmental matrices [6].

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